2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a benzyl-piperazinyl group at position 2 and a Z-configured thiazolidinone-based moiety at position 2. The thiazolidinone ring is further modified with a 2-furylmethyl substituent at position 3, distinguishing it from analogs with alkyl or other aryl groups . Characterization of such compounds typically employs spectroscopic methods (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry) to confirm stereochemistry and substituent placement .
Properties
CAS No. |
374090-70-7 |
|---|---|
Molecular Formula |
C29H27N5O3S2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H27N5O3S2/c1-20-7-5-11-33-25(20)30-26(32-14-12-31(13-15-32)18-21-8-3-2-4-9-21)23(27(33)35)17-24-28(36)34(29(38)39-24)19-22-10-6-16-37-22/h2-11,16-17H,12-15,18-19H2,1H3/b24-17- |
InChI Key |
GNVYWFYDTHMUJO-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrido[1,2-A]pyrimidin-4-one structure, followed by the introduction of the piperazinyl and thiazolidinylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated derivatives.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Implications :
Modifications in the Piperazinyl and Pyrido-Pyrimidinone Regions
Variations in the benzyl-piperazinyl group and pyrido-pyrimidinone core influence electronic and steric properties:
Implications :
- The benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to methylpiperazinyl or benzodioxolyl groups .
Spectroscopic and Crystallographic Comparisons
- NMR Profiles : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of similar molecules significantly alter chemical shifts, reflecting modified electronic environments . For example, the methoxyethyl group in causes distinct δ 3.48 ppm signals for OCH₃, absent in alkyl-substituted analogs .
- Crystallographic Data: The benzodioxolyl-piperazinyl derivative in crystallizes in an orthorhombic system (Pccn, a = 21.3085 Å), with intermolecular interactions influenced by the benzodioxolyl group’s planarity . No crystallographic data are reported for the target compound, but its furylmethyl substituent may similarly affect packing efficiency.
Physicochemical and Pharmacological Considerations
- Metabolic Stability : Thioamide (C=S) and furan groups may influence metabolic pathways (e.g., cytochrome P450 interactions), though specific data are lacking in the evidence .
- Database Coverage : Automated patent extraction tools (e.g., SureChEMBL, IBM SIIP) capture ~50–60% of related compounds, suggesting gaps in comparative pharmacological data .
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential in biological applications. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.65 g/mol. The structure comprises a pyrido[1,2-A]pyrimidinone core, a piperazine moiety, and a thiazolidinone derivative, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits promising antimicrobial properties . Similar compounds have been shown to inhibit bacterial growth and biofilm formation. For instance, thiazolidinone derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Research has shown that modifications in the thiazolidinone structure can significantly enhance antimicrobial activity. For example, compounds with specific substituents on the benzylidene fragment have been linked to increased biofilm inhibition rates above 50% at their minimum inhibitory concentrations (MICs) .
Anticancer Activity
The compound's structure suggests potential anticancer activity , particularly due to its ability to interact with DNA and inhibit tumor growth. Studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
- Induction of apoptosis : Activation of caspases leading to programmed cell death.
Research findings indicate that derivatives of pyrido[1,2-A]pyrimidine exhibit cytotoxic effects on various cancer cell lines .
The mechanism of action for this compound involves several pathways:
- Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA interaction : The pyrido-pyrimidine core can intercalate into DNA, disrupting replication and transcription processes.
These mechanisms highlight the compound's potential as a dual-action agent against both microbial infections and cancer.
Case Studies
Several studies have been conducted to evaluate the efficacy of similar compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazolidinone derivatives against S. aureus and E. coli. It was found that certain derivatives exhibited MIC values as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial properties.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyrido[1,2-A]pyrimidine derivatives against human breast cancer cells (MCF-7). Results showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
